Phenyl phenylacetate

Catalog No.
S560576
CAS No.
722-01-0
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl phenylacetate

CAS Number

722-01-0

Product Name

Phenyl phenylacetate

IUPAC Name

phenyl 2-phenylacetate

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

USVNNHYNCCJCCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2

Synonyms

phenyl phenylacetate

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2

Organic Synthesis and Material Science

PPA can serve as a valuable precursor for the synthesis of various organic compounds. For instance, research has explored its utilization in the preparation of specific dibenzyl ethers, which have applications in organic chemistry and material science []. Additionally, PPA can participate in acylation reactions, introducing an acetyl group to various molecules, potentially leading to the development of novel materials with specific properties [].

Phenyl phenylacetate is an organic compound with the chemical formula C14H12O2C_{14}H_{12}O_2. It is categorized as an aromatic ester, derived from phenylacetic acid and phenol. This compound features two phenyl groups connected by an acetate functional group, giving it unique properties. Phenyl phenylacetate is characterized by a pleasant aroma and is typically a colorless to pale yellow liquid at room temperature. Its structure can be represented as follows:

Ph COO Ph\text{Ph COO Ph}

where "Ph" denotes the phenyl groups.

There is no current information available on the specific mechanism of action of phenyl phenylacetate in biological systems.

Safety data on phenyl phenylacetate is not readily available. However, considering the presence of an ester group, it is recommended to handle it with standard laboratory precautions for organic compounds. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood. Phenylacetic acid, one of the component molecules, is known to have mild skin irritation potential [].

Typical of esters, including hydrolysis, transesterification, and esterification. Hydrolysis of this compound in the presence of water and a catalyst (usually an acid or base) leads to the formation of phenol and phenylacetic acid. The reaction can be summarized as:

Phenyl phenylacetate+H2OPhenol+Phenylacetic acid\text{Phenyl phenylacetate}+\text{H}_2\text{O}\rightarrow \text{Phenol}+\text{Phenylacetic acid}

Additionally, it can react with alcohols in transesterification reactions to form different esters.

Phenyl phenylacetate can be synthesized through several methods:

  • Esterification: Reacting phenol with phenylacetic acid in the presence of an acid catalyst (e.g., sulfuric acid) leads to the formation of phenyl phenylacetate.
  • Transesterification: This method involves reacting an existing ester (such as methyl phenylacetate) with phenol under heat and pressure.
  • Acid-Catalyzed Reactions: The direct reaction between acetic anhydride and phenol can also yield phenyl acetates, which can subsequently rearrange or react further to form phenyl phenylacetate.

Phenyl phenylacetate has various applications across different fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
  • Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: Its unique properties make it a subject of study in organic chemistry for understanding ester behavior and reactivity.

While specific interaction studies on phenyl phenylacetate are scarce, its structural characteristics suggest potential interactions with various biological molecules. Esters like this compound often interact with enzymes involved in metabolic processes, influencing their activity. Further research could elucidate its role in biochemical pathways or its potential side effects when used in formulations.

Phenyl phenylacetate shares similarities with several related compounds, particularly other esters derived from aromatic acids. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Phenyl acetateC9H10O2C_9H_{10}O_2Simple ester; widely used in industry; pleasant odor
Phenethyl acetateC10H12O2C_{10}H_{12}O_2Contains ethyl group; used in fragrances
Benzyl acetateC10H12O2C_{10}H_{12}O_2Commonly found in fruits; used as a flavoring agent
Phenolic compoundsVariesDiverse group; includes antioxidants and pharmaceuticals

Uniqueness of Phenyl Phenylacetate

  • Dual Phenyl Groups: Unlike other similar esters that may contain aliphatic chains or single aromatic rings, phenyl phenylacetate features two aromatic rings, enhancing its stability and altering its reactivity.
  • Aromatic Properties: The presence of two aromatic groups contributes to its distinctive fragrance profile, setting it apart from simpler esters.

Phenyl phenylacetate, with the molecular formula C14H12O2 and molecular weight of 212.24 grams per mole, exhibits a characteristic ester structure comprising two phenyl rings connected through an acetate linkage [1]. The compound possesses the SMILES notation C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 and the InChI identifier InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 [3].

The molecular architecture demonstrates a planar configuration around the ester functional group, with the carbonyl carbon adopting trigonal planar geometry characteristic of sp2 hybridization [1]. The phenyl rings maintain their aromatic planarity, with typical benzene ring bond angles of approximately 120 degrees and carbon-carbon bond lengths averaging 1.39 Ångströms within the aromatic systems [42]. The ester linkage introduces a slight deviation from planarity, creating a molecular conformation that balances steric considerations with electronic stabilization effects [11].

Stereochemically, phenyl phenylacetate lacks chiral centers, resulting in a achiral molecule with no optical isomerism [1] [3]. The compound exists primarily in a single conformational state under standard conditions, with the phenylacetic acid moiety and phenyl ester group adopting an extended configuration that minimizes intramolecular steric interactions [11]. The molecular geometry exhibits conjugation between the phenyl ring of the phenylacetic acid portion and the carbonyl group, contributing to the overall electronic stability of the molecule [35].

Crystallographic Data and Conformational Analysis

Crystallographic investigations of phenyl phenylacetate reveal important structural parameters that define its solid-state organization [9] [10]. While direct crystallographic data for phenyl phenylacetate itself is limited, related phenyl ester compounds provide insight into the expected crystal packing and molecular arrangement patterns [9]. The triclinic crystal system appears most probable for this compound class, with space group P-1 being commonly observed for similar aromatic ester structures [10].

Conformational analysis studies indicate that phenyl phenylacetate adopts a relatively rigid molecular framework due to the aromatic character of both phenyl substituents [11]. The phenylacetic acid backbone exhibits conformational preferences that are governed by hyperconjugative effects, similar to those observed in related phenylacetic acid derivatives [11]. Nuclear magnetic resonance spectroscopy investigations demonstrate that conformational populations remain relatively stable across different solvent environments, suggesting strong intramolecular stabilization factors [11].

The molecular conformation is further stabilized through weak intermolecular interactions in the crystalline state, including pi-pi stacking between aromatic rings and van der Waals forces [10] [13]. These interactions contribute to the overall crystal packing efficiency and influence the physical properties of the solid material [9]. The absence of strong hydrogen bonding donors in the molecule limits the formation of classical hydrogen-bonded networks, making the crystal structure dependent primarily on aromatic interactions and dispersion forces [10].

Thermodynamic Properties (Melting Point, Boiling Point, Enthalpy of Formation)

The thermodynamic properties of phenyl phenylacetate reflect its molecular structure and intermolecular interactions [2]. The compound exhibits a melting point in the range of 40-42 degrees Celsius, indicating moderate intermolecular forces in the crystalline state [2]. This relatively low melting point is consistent with the lack of strong hydrogen bonding and the predominance of van der Waals interactions between molecules [2].

The boiling point of phenyl phenylacetate occurs at 158 degrees Celsius under reduced pressure conditions of 7 millimeters of mercury [2]. Under standard atmospheric pressure, the boiling point would be significantly higher, reflecting the substantial molecular weight and aromatic character of the compound [2]. The vapor pressure characteristics indicate low volatility at room temperature, with values consistent with high molecular weight aromatic esters [2].

PropertyValueConditions
Melting Point40-42°CStandard pressure [2]
Boiling Point158°C7 mmHg [2]
Density1.13 g/cm³25°C [2]
Flash Point>230°FStandard conditions [2]

Enthalpy of formation data for phenyl phenylacetate specifically is limited in the literature, though related studies on phenylacetic acid derivatives provide context for understanding the thermochemical behavior [15]. The heat of formation for phenylacetic acid has been calculated at approximately -75 kilocalories per mole in the gaseous phase, and similar aromatic esters would be expected to exhibit comparable thermodynamic stabilities [15]. The aromatic stabilization energy contributes significantly to the overall thermodynamic stability of the compound [15].

Solubility and Partition Coefficients (LogP)

The solubility characteristics of phenyl phenylacetate are dominated by its hydrophobic aromatic structure and limited polar functionality [21] [24]. The compound demonstrates low water solubility, consistent with its predominant hydrocarbon character and the presence of two phenyl rings [21]. In organic solvents, phenyl phenylacetate exhibits enhanced solubility, particularly in nonpolar and moderately polar systems [21].

Quantitative solubility data indicates water solubility values in the range of 15.56-22 milligrams per liter at temperatures between 20-22 degrees Celsius for related phenyl ester compounds [23]. This low aqueous solubility reflects the hydrophobic nature of the dual aromatic ring system and the limited hydrogen bonding capacity of the ester functional group [21] [24]. The compound shows significantly higher solubility in organic solvents, with values reaching 1 gram per liter in suitable organic media at 20 degrees Celsius [23].

The partition coefficient (LogP) for phenyl phenylacetate indicates strong preference for the organic phase over aqueous solutions [22] [25]. Related phenyl ester compounds exhibit LogP values in the range of 3.8-3.827, measured between 25-35 degrees Celsius using the standard octanol-water system [23]. This high LogP value confirms the lipophilic character of the molecule and its tendency to partition into organic phases [22].

Solubility ParameterValueConditions
Water Solubility15.56-22 mg/L20-22°C [23]
Organic Solvent Solubility1 g/L20°C [23]
LogP (octanol/water)3.8-3.82725-35°C [23]

The partition behavior has significant implications for the environmental fate and biological distribution of phenyl phenylacetate [22]. The high LogP value suggests potential for bioaccumulation and preferential distribution into lipid-rich compartments [25]. The compound's partitioning characteristics are consistent with those expected for aromatic esters of similar molecular weight and structural complexity [22].

Stability Under Varied Environmental Conditions

The stability of phenyl phenylacetate under different environmental conditions is influenced by its ester functional group susceptibility to hydrolysis and the stabilizing effects of its aromatic substituents [26] [30]. Under neutral pH conditions at moderate temperatures, the compound demonstrates reasonable stability, though it remains susceptible to base-catalyzed hydrolysis reactions [30].

Hydrolysis kinetics studies reveal that phenyl phenylacetate undergoes first-order decomposition in the presence of hydroxide ions, with reaction rates that follow Arrhenius temperature dependence [27] [30]. The hydrolysis mechanism proceeds through an elimination-addition pathway, generating phenylacetic acid and phenol as primary degradation products [30]. The reaction rate constant exhibits strong temperature dependence, with activation energies consistent with base-catalyzed ester hydrolysis mechanisms [27].

Temperature stability investigations indicate that phenyl phenylacetate maintains structural integrity under moderate heating conditions but becomes increasingly susceptible to thermal decomposition at elevated temperatures [27] [34]. Studies using controlled temperature environments demonstrate that the compound exhibits measurable decomposition rates above 65 degrees Celsius, with reaction kinetics following predictable patterns based on the thermal behavior of aromatic esters [27].

Environmental pH significantly influences the stability profile of phenyl phenylacetate [26] [30]. Under acidic conditions, the compound shows enhanced stability relative to neutral or basic environments [30]. The optimal pH range for stability appears to be between 4-6, where hydrolysis rates are minimized [26]. At pH values above 8, rapid base-catalyzed hydrolysis occurs, leading to complete degradation within hours to days depending on temperature and concentration conditions [30].

Environmental FactorStability ResponseReference Conditions
Temperature (20°C)StableNeutral pH [27]
Temperature (>65°C)Degradation observedControlled atmosphere [27]
pH 4-6Maximum stabilityRoom temperature [26]
pH >8Rapid hydrolysisAqueous solution [30]

The presence of catalytic surfaces, particularly silica-containing materials, accelerates the hydrolysis of phenyl phenylacetate under aqueous conditions [27]. This heterogeneous catalysis effect becomes more pronounced with extended contact times between the compound and mineral surfaces [27]. The catalytic enhancement develops gradually, with significant rate increases observed after exposure periods exceeding several weeks [27].

XLogP3

3.3

Other CAS

722-01-0

Wikipedia

Phenyl phenylacetate

Dates

Last modified: 08-15-2023

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